Cas no 24749-37-9 (Estrane)

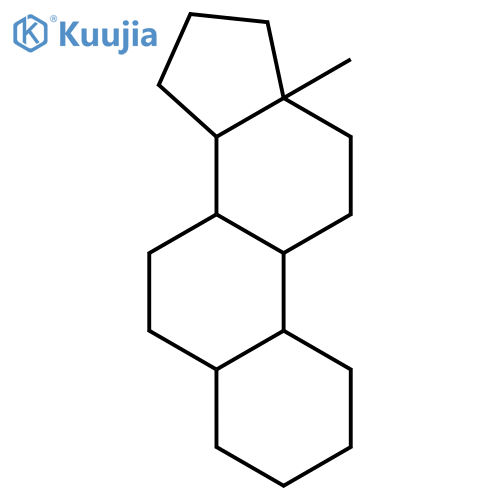

Estrane structure

Nome del prodotto:Estrane

Estrane Proprietà chimiche e fisiche

Nomi e identificatori

-

- Estrane

- 19-norandrostane

- [8R-(8a,9b,10a,13a,14b)]-Hexadecahydro-13-methyl-1H-cyclopenta[a]phenanthrene

- 1H-Cyclopenta[a]phenanthrene, hexadecahydro-13-methyl-, [8R-(8a,9b,10a,13a,14b)]-

- oestrane

- 24749-37-9

- Oestran

- C19641

- DTXSID60420109

- CHEBI:23966

-

- Inchi: InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3

- Chiave InChI: GRXPVLPQNMUNNX-UHFFFAOYSA-N

- Sorrisi: CC12CCC3C(CCC4C3CCCC4)C1CCC2

Proprietà calcolate

- Massa esatta: 246.2349

- Massa monoisotopica: 246.234750957g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 18

- Conta legami ruotabili: 0

- Complessità: 320

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 5

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 0Ų

- XLogP3: 7.2

Proprietà sperimentali

- PSA: 0

Estrane Letteratura correlata

-

1. Photoinduced molecular transformations. Part 112. Transformation of steroids into ring-A-aromatized steroids and 19-norsteroids involving a regioselective β-scission of alkoxyl radicals; synthesis of two marine natural products, 19-nor-5α-cholestan-3β-ol and 19-norcholest-4-en-3-one, and new synthesis of estrone and 19-nortestosteroneHiroshi Suginome,Hisanori Senboku,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1990 2199

-

M. J. Sauer,L. G. Howells,S. J. Bellworthy,S. Anderson,N. G. Coldham,T. P. W. Samuels,M. A. Seymour,A. Nedderman,E. Houghton Analyst 1998 123 2653

-

3. Application of the exciton chirality method for the stereochemical assignment of remote groups. Determination of the α- or β-configuration of a 2-hydroxy-substituent in 2,17- and 2,16-dihydroxy-A-nor-5α-androstane and -estrane derivativesJosette Canceill,André Collet,Jean Jacques J. Chem. Soc. Perkin Trans. 2 1982 83

-

4. Chiral construction of the estrane ring system by an intramolecular double Michael reactionMasataka Ihara,Takako Takahashi,Noriko Shimizu,Yohhei Ishida,Izumi Sudow,Keiichiro Fukumoto,Tetsuji Kametani J. Chem. Soc. Perkin Trans. 1 1989 529

-

5. Microbiological hydroxylation. Part XVII. C-19 hydroxylation of 17-oxo-5α-androstanes and 17-oxo-3α,5-cyclo-5α-androstanes by the fungus Calonectria decoraVirginia E. M. Chambers,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,John O. Miners,John T. Pinhey,Alistair L. Wilkins J. Chem. Soc. Perkin Trans. 1 1975 1359

24749-37-9 (Estrane) Prodotti correlati

- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 702-79-4(1,3-Dimethyladamantane)

- 707-35-7(1,3,5-Trimethyladamantane)

- 768-91-2(1-Methyl Adamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)

- 2248293-05-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-1,3-benzoxazole-4-carboxylate)

- 1197193-42-2(2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso